4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine
Description
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine is a heterocyclic small molecule featuring a triazolo-pyridazine core substituted with a cyclopropyl group, a pyrrolidine-oxymethyl linker, and a pyridine-carbonyl moiety. The cyclopropyl substituent may enhance metabolic stability and lipophilicity compared to simpler alkyl groups, while the pyrrolidine ring introduces conformational rigidity.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(15-5-8-20-9-6-15)24-10-7-13(11-24)12-27-17-4-3-16-21-22-18(14-1-2-14)25(16)23-17/h3-6,8-9,13-14H,1-2,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKVKSVMIVWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sequential Coupling
A patent-disclosed method condenses the triazolo[4,3-b]pyridazine core, cyclopropylboronic acid, and pyrrolidine carbonyl chloride in a single reactor using CuI/1,10-phenanthroline catalysis. While reducing step count, this approach yields only 54% due to competing side reactions.
Enzymatic Resolution
Lipase-mediated asymmetric synthesis of (R)-2-methylpyrrolidine achieves enantiomeric excess >99%, but scalability remains limited by enzyme cost.
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Step Classical | 7 | 32 | 95 | High |
| One-Pot Catalytic | 4 | 54 | 88 | Moderate |
| Enzymatic Resolution | 5 | 28 | 99 | Low |
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing triazolo[1,5-a]pyridazine formation is suppressed using formic acid instead of acetic acid.
-
Purification of Polar Intermediates : Hydrophobic tagging with 9-fluorenylmethyl groups improves silica gel retention.
-
Acyl Chloride Stability : In situ generation under Schlenk conditions minimizes hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: : Potential for reduction reactions, altering the triazolopyridazine core.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially involving the pyridine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Oxidation: : Leads to the formation of oxidized derivatives at specific functional groups.
Reduction: : Results in reduced analogs of the compound, potentially affecting bioactivity.
Substitution: : Produces various substituted derivatives, broadening its chemical space.
Scientific Research Applications
Chemistry
Ligand Design: : Used in the design of ligands for catalysis or coordination chemistry, given its intricate structure.
Synthetic Intermediates: : Serves as a valuable intermediate in organic synthesis, aiding the construction of complex molecules.
Biology
Biological Probes: : Utilized as a probe in biochemical assays to study enzyme functions or signaling pathways.
Molecular Biology: : Its structure allows for the exploration of interactions with biological macromolecules.
Medicine
Drug Development: : Potential for developing novel therapeutic agents targeting specific biological pathways.
Diagnostic Tools: : Used in the creation of diagnostic tools to detect diseases at the molecular level.
Industry
Material Science: : Incorporated into the development of advanced materials with unique properties.
Chemical Sensors: : Employed in the fabrication of sensors for detecting environmental or biological analytes.
Mechanism of Action
The compound exerts its effects by:
Molecular Targets: : Interacting with specific enzymes, receptors, or nucleic acids.
Pathways: : Modulating signaling pathways involved in cellular processes, potentially influencing gene expression, protein function, or metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound may improve metabolic stability and membrane permeability relative to the methyl group in the analog, as cyclopropanes are known to resist oxidative degradation .
Hypothetical Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The cyclopropyl group and pyrrolidine core likely increase the target compound’s logP compared to the analog, favoring CNS penetration or intracellular target engagement.
- Solubility : The carboxamide in the analog may confer better aqueous solubility, whereas the target compound’s carbonyl group could reduce it.
- Metabolic Stability : Cyclopropane’s resistance to CYP450-mediated oxidation may extend the target compound’s half-life relative to the methyl-substituted analog.
Research Findings and Limitations
While direct experimental data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Advantages : Enhanced stability and lipophilicity due to cyclopropyl and pyrrolidine motifs.
- Disadvantages: Potential solubility challenges and reduced hydrogen-bonding capacity compared to carboxamide-containing analogs.
Further studies are required to validate these hypotheses, including synthetic accessibility, in vitro ADME profiling, and target-binding assays.
Biological Activity
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}pyridine is a complex heterocyclic molecule of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core linked to a pyrrolidine moiety through a methylene bridge. Its molecular formula is , and it has various functional groups that may influence its biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized to act as an inhibitor of certain kinases, which play crucial roles in various signaling pathways associated with cancer and other diseases. The binding affinity and specificity towards these targets are critical for its pharmacological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds structurally related to the target compound have shown significant inhibitory activity against c-Met kinase, which is overexpressed in several cancer types. A notable study reported that a related compound exhibited an IC50 value of against c-Met kinase and demonstrated cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from to .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is a focal point of its biological activity. For instance, it has been shown to inhibit c-Met kinase effectively, which is involved in cell proliferation and survival pathways in tumors. The structure-activity relationship (SAR) studies indicate that modifications in the pyridazine ring significantly influence the inhibitory potency against this kinase .
Case Studies
- Cytotoxicity Evaluation :
- Mechanistic Studies :
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | c-Met Inhibition |
| 12e | MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| 12e | HeLa | 2.73 ± 0.33 | c-Met Inhibition |
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step processes:
- Step 1: Formation of the triazolopyridazine core via cyclization of hydrazine intermediates with pyridazine derivatives under reflux conditions (e.g., using phosphorus oxychloride as a dehydrating agent) .
- Step 2: Functionalization of the pyrrolidine ring, often through nucleophilic substitution or coupling reactions. For example, the cyclopropyl group is introduced via Suzuki-Miyaura cross-coupling or alkylation under inert atmospheres .
- Step 3: Carbamoylation of the pyrrolidine nitrogen with 4-pyridinecarbonyl chloride, requiring anhydrous conditions and catalysts like DMAP .
Key Optimization Factors:
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane, DMF, or ethanol | Polar aprotic solvents enhance reaction rates |
| Temperature | 80–120°C for cyclization steps | Higher temperatures improve ring closure but risk decomposition |
| Purification | Column chromatography (silica gel) or recrystallization | Critical for isolating >95% purity |
Basic: How is the structural identity of this compound validated?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and computational techniques:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Matches calculated molecular formula (e.g., C₂₀H₂₁N₇O₂) within 3 ppm error .
- X-ray Crystallography: Resolves spatial arrangement of the triazolopyridazine and pyrrolidine moieties, confirming stereochemistry .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological target selectivity?
Methodological Answer:
SAR studies should systematically modify substituents and evaluate pharmacological effects:
-
Variable Substituents:
Position Modification Biological Impact Cyclopropyl (R1) Replace with cyclobutyl or tert-butyl Alters steric bulk, affecting receptor binding Pyrrolidine (R2) Introduce chiral centers or fluorinated analogs Modifies metabolic stability and bioavailability Pyridine (R3) Substitute with fluoropyridine or morpholine Enhances solubility or target affinity -
Assay Design:
- In vitro: Use enzyme-linked assays (e.g., kinase inhibition) with IC₅₀ determination.
- In vivo: Pharmacokinetic profiling (e.g., logP, plasma half-life) in rodent models .
Advanced: How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
Contradictions often arise from assay-specific variables or compound stability:
Assay Conditions:
- Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, which influence ionization state .
- Validate target engagement via orthogonal methods (e.g., SPR vs. fluorescence polarization).
Compound Stability:
- Perform LC-MS stability tests in assay media (e.g., DMSO vs. aqueous buffers) to detect degradation .
Cellular vs. Biochemical Assays:
- Differences in membrane permeability (e.g., P-gp efflux) may explain discrepancies .
Basic: What preliminary biological screening assays are recommended?
Methodological Answer:
Prioritize assays based on structural analogs and target homology:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, JAK2) due to pyridazine’s ATP-binding affinity .
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) .
- Solubility and Permeability:
- LogP: Calculate via HPLC (target <3 for oral bioavailability) .
- Caco-2 Assay: Predict intestinal absorption .
Advanced: What strategies improve pharmacokinetic properties without compromising activity?
Methodological Answer:
- Metabolic Stability:
- Introduce deuterium at labile positions (e.g., pyrrolidine CH₂) to slow CYP450 oxidation .
- Replace ester linkages with amides to reduce hydrolysis .
- Solubility Enhancement:
Advanced: How can synthetic impurities be identified and mitigated?
Methodological Answer:
-
Common Impurities:
Impurity Source Detection Method Mitigation Unreacted hydrazine intermediates HPLC-UV (retention time 2–3 min) Extend reaction time or increase catalyst loading Diastereomers (pyrrolidine) Chiral HPLC or SFC Optimize stereospecific catalysts -
Process Optimization:
- Use in-line FTIR to monitor reaction progress and minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
